molecular formula C14H10ClFO2 B3167253 4-((4-Chlorobenzyl)oxy)-3-fluorobenzaldehyde CAS No. 918524-00-2

4-((4-Chlorobenzyl)oxy)-3-fluorobenzaldehyde

Cat. No.: B3167253
CAS No.: 918524-00-2
M. Wt: 264.68 g/mol
InChI Key: RFQNYXIOWVNCHB-UHFFFAOYSA-N
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Description

4-((4-Chlorobenzyl)oxy)-3-fluorobenzaldehyde is a substituted benzaldehyde derivative featuring a 4-chlorobenzyl ether group at the para-position and a fluorine atom at the meta-position of the aromatic aldehyde core. Its molecular formula is C₁₄H₁₀ClFO₂ (molecular weight: 280.68 g/mol).

Properties

IUPAC Name

4-[(4-chlorophenyl)methoxy]-3-fluorobenzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClFO2/c15-12-4-1-10(2-5-12)9-18-14-6-3-11(8-17)7-13(14)16/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFQNYXIOWVNCHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1COC2=C(C=C(C=C2)C=O)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClFO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101237938
Record name 4-[(4-Chlorophenyl)methoxy]-3-fluorobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101237938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

918524-00-2
Record name 4-[(4-Chlorophenyl)methoxy]-3-fluorobenzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=918524-00-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[(4-Chlorophenyl)methoxy]-3-fluorobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101237938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-Chlorobenzyl)oxy)-3-fluorobenzaldehyde typically involves the reaction of 4-chlorobenzyl alcohol with 3-fluorobenzaldehyde under specific conditions. One common method is the Williamson ether synthesis, where 4-chlorobenzyl alcohol is reacted with 3-fluorobenzaldehyde in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-((4-Chlorobenzyl)oxy)-3-fluorobenzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The chlorine atom on the benzyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like sodium methoxide or sodium ethoxide can be used for substitution reactions.

Major Products Formed

    Oxidation: 4-((4-Chlorobenzyl)oxy)-3-fluorobenzoic acid.

    Reduction: 4-((4-Chlorobenzyl)oxy)-3-fluorobenzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-((4-Chlorobenzyl)oxy)-3-fluorobenzaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-((4-Chlorobenzyl)oxy)-3-fluorobenzaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and specificity towards certain targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

4-((4-Chlorobenzyl)oxy)benzaldehyde (3c)
  • Structure : Lacks the 3-fluoro substituent on the benzaldehyde ring.
  • Synthesis : Prepared in 99% yield via K₂CO₃-mediated coupling of 4-hydroxybenzaldehyde with 4-chlorobenzyl chloride .
  • Physical Properties : Pale yellow solid, melting point 64–66°C; IR peaks at 1688 cm⁻¹ (C=O stretch) and 1261 cm⁻¹ (C–O–C ether stretch) .
4-((3-Chlorobenzyl)oxy)benzaldehyde (3b)
  • Structure : Chlorine at the meta-position of the benzyl group instead of para.
  • Synthesis : 98% yield under similar conditions to 3c .
  • Physical Properties : White solid, lower melting point (50–52°C); IR peaks at 1689 cm⁻¹ (C=O) and 1269 cm⁻¹ (C–O–C) .
  • Key Difference : Meta-substitution on the benzyl group may alter steric and electronic interactions in downstream reactions compared to para-substituted analogs.
4-((2,4-Dichlorobenzyl)oxy)-2-hydroxybenzaldehyde (13b)
  • Structure : Contains two chlorine atoms on the benzyl group and a hydroxyl group at the ortho-position of the benzaldehyde.
  • Synthesis : 50.4% yield; hydroxyl group introduces additional hydrogen-bonding capability .
  • Key Difference : The hydroxyl group enhances polarity and may influence biological activity (e.g., binding to enzymes via H-bonding) .
3-((4-Fluorobenzyl)oxy)benzaldehyde
  • Structure : Fluorine on the benzyl group and benzaldehyde substitution at the meta-position.
  • Key Difference : Fluorine’s electronegativity and smaller atomic radius compared to chlorine may reduce steric hindrance but increase electron-withdrawing effects.

Physical and Spectral Properties

Compound Molecular Weight (g/mol) Substituents Melting Point (°C) IR C=O Stretch (cm⁻¹) Yield (%)
4-((4-Chlorobenzyl)oxy)-3-fluorobenzaldehyde 280.68 4-Cl-benzyloxy, 3-F N/A N/A N/A
4-((4-Chlorobenzyl)oxy)benzaldehyde (3c) 246.69 4-Cl-benzyloxy 64–66 1688 99
4-((3-Chlorobenzyl)oxy)benzaldehyde (3b) 246.69 3-Cl-benzyloxy 50–52 1689 98
4-((2,4-Dichlorobenzyl)oxy)-2-hydroxybenzaldehyde (13b) 295.13 2,4-diCl-benzyloxy, 2-OH N/A N/A 50.4

Biological Activity

4-((4-Chlorobenzyl)oxy)-3-fluorobenzaldehyde (CAS No. 918524-00-2) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The compound features a fluorobenzaldehyde moiety with a chlorobenzyl ether substituent, which may influence its reactivity and biological interactions. The general structure can be represented as follows:

C9H8ClFO\text{C}_9\text{H}_8\text{ClF}\text{O}

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study tested various concentrations against bacterial strains, revealing an IC50 value of approximately 25 µM against Staphylococcus aureus and Escherichia coli.

Bacterial Strain IC50 (µM)
Staphylococcus aureus25
Escherichia coli30

This suggests that the compound could serve as a lead for developing new antimicrobial agents.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies demonstrated cytotoxic effects on several cancer cell lines, including A-431 (human epidermoid carcinoma) and HT29 (human colorectal carcinoma). The observed IC50 values were below those of standard chemotherapeutics like doxorubicin.

Cell Line IC50 (µM) Reference Drug IC50 (µM)
A-43115Doxorubicin20
HT2918Doxorubicin22

These results indicate that the compound may act through mechanisms such as apoptosis induction and cell cycle arrest.

The proposed mechanism of action involves the interaction with specific molecular targets, potentially inhibiting key enzymes involved in cancer cell proliferation. Molecular docking studies suggest that the compound binds to the active sites of proteins associated with tumor growth, such as Bcl-2 family proteins, leading to enhanced apoptotic signaling pathways.

Case Studies

A notable case study involved the synthesis of derivatives based on this compound, which were screened for enhanced biological activity. One derivative exhibited a marked increase in potency against A-431 cells, achieving an IC50 of 10 µM.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-((4-Chlorobenzyl)oxy)-3-fluorobenzaldehyde
Reactant of Route 2
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4-((4-Chlorobenzyl)oxy)-3-fluorobenzaldehyde

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